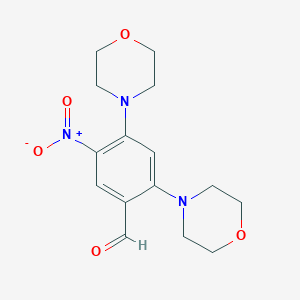
5-Nitro-2,4-di(4-morpholinyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2,4-di(4-morpholinyl)benzaldehyde is a chemical compound with the molecular formula C15H19N3O5 . It’s a derivative of benzaldehyde, which is a compound of significant interest in various fields of chemistry .
Molecular Structure Analysis
The molecular structure of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde consists of a benzaldehyde core with nitro and morpholinyl substituents . The exact structure can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Formation of Heterocyclic Compounds
A study detailed the reaction of benzaldehyde, α-nitro ketone, and cyanothioacetamide in the presence of morpholine, yielding novel heterocyclic compounds. This illustrates the role of similar compounds in synthesizing heterocyclic structures with potential applications in medicinal chemistry and material science (Rodinovskaya, Chunikhin, & Shestopalov, 2002).
Crystal Phase Complex Formation
Another study focused on the formation of a stable complex with carbon tetrachloride in the crystal phase, using a derivative of the compound of interest. X-ray structural study provided insights into the intermolecular interactions, contributing to our understanding of complex formation in the solid state (Khrustalev et al., 1998).
Multicomponent Synthesis Optimization
Research into the mechanism of multicomponent reactions involving aminoazoles and 1-morpholino-2-nitroalkenes has led to optimized synthesis conditions for heterocyclic pyrimidines, showcasing the chemical's utility in facilitating and improving synthetic pathways for complex molecules (Lyapustin, Ulomsky, & Rusinov, 2020).
Analysis of Molecular Structures
Molecular structure analysis of amino and nitro derivatives of di(morpholinyl)benzene, serving as model compounds, emphasized their significance in studying the spatial structures and reactivities of polymer monomer units, indicating the chemical's importance in polymer science and engineering (Kovalevsky, Shishkin, & Ponomarev, 1998).
Eigenschaften
IUPAC Name |
2,4-dimorpholin-4-yl-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-11-12-9-15(18(20)21)14(17-3-7-23-8-4-17)10-13(12)16-1-5-22-6-2-16/h9-11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVCMXBWSPHLFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2C=O)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2,4-di(4-morpholinyl)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2,3-Bis(4-bromophenyl)quinoxalin-6-yl]oxy}aniline](/img/structure/B415043.png)
![4-[4-[8-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]dibenzofuran-2-yl]-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B415047.png)
![3-(2,4-dichlorophenyl)-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B415048.png)

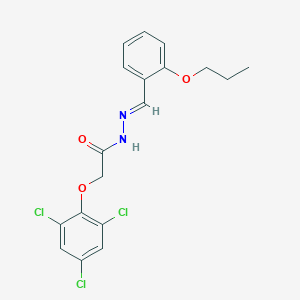
![1-[4-(7-{[3-(4-Acetylphenyl)-2-phenyl-6-quinoxalinyl]oxy}-3-phenyl-2-quinoxalinyl)phenyl]ethanone](/img/structure/B415051.png)
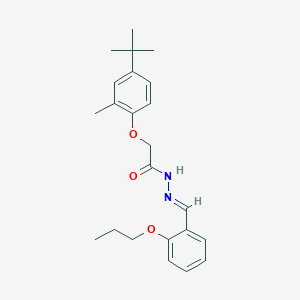
![N-(4-phenyl-1-{[2-(2-propoxybenzylidene)hydrazino]carbonyl}-1,3-butadienyl)benzamide](/img/structure/B415054.png)

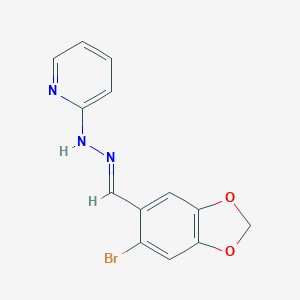
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-methoxybenzohydrazide](/img/structure/B415064.png)

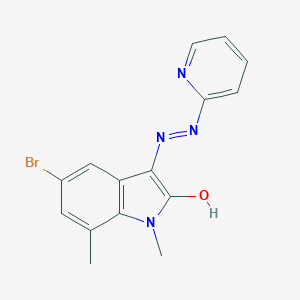
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B415071.png)